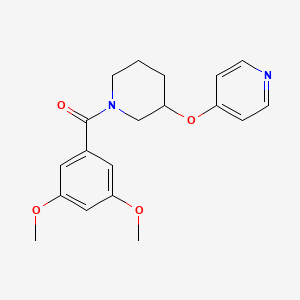
ethyl 5-((2-(cyclopropanecarboxamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-((2-(cyclopropanecarboxamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indole core with ester and amide functionalities, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-((2-(cyclopropanecarboxamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Esterification: The indole derivative undergoes esterification with ethyl chloroformate in the presence of a base like triethylamine.
Amidation: The esterified indole is then reacted with cyclopropanecarboxylic acid chloride to form the amide bond, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Benzoylation: Finally, the compound is benzoylated using benzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester or amide functionalities can be achieved using lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Amines, alcohols, in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced ester or amide products
Substitution: Substituted indole derivatives with new functional groups
Wissenschaftliche Forschungsanwendungen
Ethyl 5-((2-(cyclopropanecarboxamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its amide and ester functionalities.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory or anticancer agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The indole core is known for its ability to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Ethyl 5-((2-(cyclopropanecarboxamido)phenyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Ethyl 5-((2-(benzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
Uniqueness
Ethyl 5-((2-(cyclopropanecarboxamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is unique due to the presence of the cyclopropanecarboxamido group, which imparts distinct steric and electronic properties. This makes it particularly interesting for studying structure-activity relationships and developing new compounds with enhanced biological activity or material properties.
Eigenschaften
IUPAC Name |
ethyl 5-[2-(cyclopropanecarbonylamino)benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-3-35-29(34)26-18(2)31(20-9-5-4-6-10-20)25-16-15-21(17-23(25)26)36-28(33)22-11-7-8-12-24(22)30-27(32)19-13-14-19/h4-12,15-17,19H,3,13-14H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVMRUULXUTHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4CC4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/new.no-structure.jpg)
![1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2982677.png)
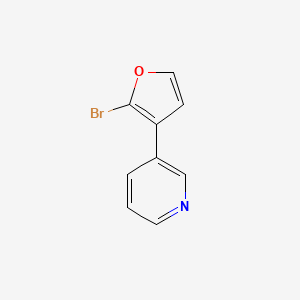
![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2982680.png)
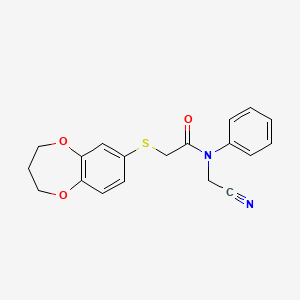
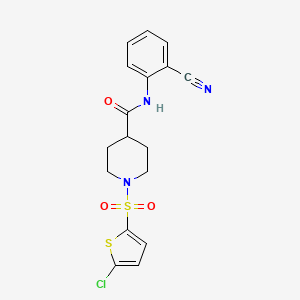
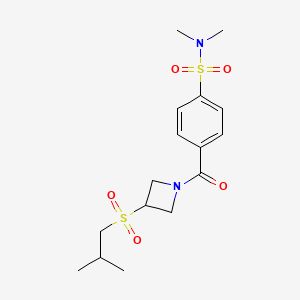
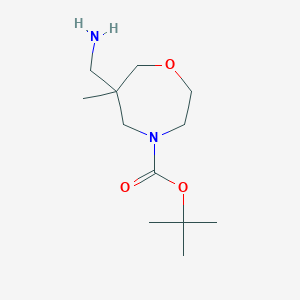
![Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B2982686.png)
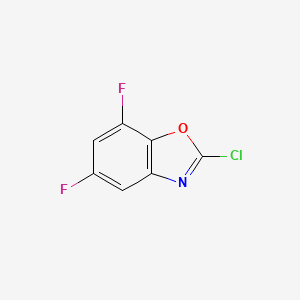
![N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2982688.png)
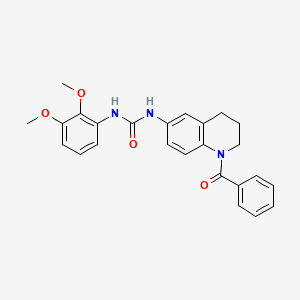
![7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2982696.png)
